molecular formula C4H4N2O4 B12977659 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid

2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid

Cat. No.: B12977659
M. Wt: 144.09 g/mol
InChI Key: DJUNVCXMCFFPAF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction is carried out at ambient temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Properties

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

IUPAC Name

2-(1,2,5-oxadiazol-3-yloxy)acetic acid

InChI

InChI=1S/C4H4N2O4/c7-4(8)2-9-3-1-5-10-6-3/h1H,2H2,(H,7,8)

InChI Key

DJUNVCXMCFFPAF-UHFFFAOYSA-N

Canonical SMILES

C1=NON=C1OCC(=O)O

Origin of Product

United States

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